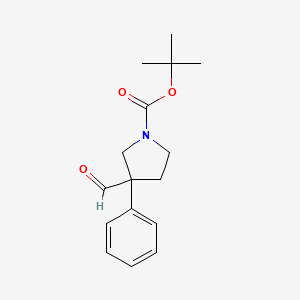

1-Boc-3-formyl-3-phenyl-pyrrolidine

Description

1-Boc-3-formyl-3-phenyl-pyrrolidine is a heterocyclic compound featuring a pyrrolidine core substituted with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen, a formyl group (-CHO), and a phenyl ring at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its reactive formyl group enables further functionalization via nucleophilic addition or condensation reactions . The Boc group enhances stability during synthetic processes by protecting the amine functionality from undesired side reactions .

Properties

IUPAC Name |

tert-butyl 3-formyl-3-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-10-9-16(11-17,12-18)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDOWFJBWMGNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-formyl-3-phenyl-pyrrolidine can be synthesized through a multi-step process. One common method involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.

Protection of the Nitrogen Atom: The Boc protecting group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of 1-Boc-3-formyl-3-phenyl-pyrrolidine typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-formyl-3-phenyl-pyrrolidine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, solvent like ethanol or tetrahydrofuran (THF).

Substitution: HNO3, Br2, solvent like acetic acid or chloroform.

Major Products:

Oxidation: 1-Boc-3-carboxy-3-phenyl-pyrrolidine.

Reduction: 1-Boc-3-hydroxymethyl-3-phenyl-pyrrolidine.

Substitution: 1-Boc-3-formyl-3-(substituted-phenyl)-pyrrolidine.

Scientific Research Applications

Scientific Research Applications

- Synthetic Organic Chemistry

- Pharmaceutical Development

- Biochemical Research

- Material Science

- Agrochemical Applications

Case Study 1: Enzyme Inhibition

Research has demonstrated that 1-Boc-3-formyl-3-phenyl-pyrrolidine inhibits metalloproteases, particularly zinc proteases. These enzymes are critical in conditions like hypertension and myocardial ischemia. By inhibiting these enzymes, the compound may help mitigate excessive vasoconstriction and inflammation .

Case Study 2: Drug Discovery

In a study focused on drug discovery, derivatives of 1-Boc-3-formyl-3-phenyl-pyrrolidine were synthesized to evaluate their biological activities. Several derivatives exhibited promising anti-inflammatory and anticancer properties, showcasing the compound's potential as a lead structure for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-Boc-3-formyl-3-phenyl-pyrrolidine involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in enzymes or receptors. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis and biological assays.

Comparison with Similar Compounds

Structural Comparison

| Compound Name | Core Structure | Functional Groups | Key Substituents |

|---|---|---|---|

| 1-Boc-3-formyl-3-phenyl-pyrrolidine | Pyrrolidine | Boc, formyl, phenyl | 3-position dual substitution |

| 1-(Phenylsulfonyl)-3-formylindole | Indole | Phenylsulfonyl, formyl | 3-formyl on aromatic indole core |

| 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid | Pyrrolidine | Boc, carboxylic acid, phenyl | 5-phenyl, 3-carboxylic acid |

| 3-Formyl-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine | Boc, formyl | Single 3-formyl substitution |

Key Observations :

- Core Structure : While 1-Boc-3-formyl-3-phenyl-pyrrolidine and 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid () share a pyrrolidine backbone, the latter lacks the 3-phenyl group and instead features a carboxylic acid at position 3.

- Functional Groups : The phenylsulfonyl group in 1-(Phenylsulfonyl)-3-formylindole () introduces strong electron-withdrawing effects, contrasting with the electron-donating Boc group in the target compound.

Physicochemical Properties

- Solubility : The Boc group in 1-Boc-3-formyl-3-phenyl-pyrrolidine increases hydrophobicity compared to 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid, which has a polar carboxylic acid group enhancing aqueous solubility .

- Reactivity : The formyl group in the target compound is more electrophilic than the carboxylic acid in ’s compound, making it suitable for Schiff base formation or reductive amination .

Stability and Handling

- The Boc group in the target compound offers stability under basic conditions but is labile in acidic environments, whereas the phenylsulfonyl group in ’s compound is acid-stable but requires harsh conditions for removal .

Biological Activity

1-Boc-3-formyl-3-phenyl-pyrrolidine is a compound that has garnered attention for its diverse biological activities and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

1-Boc-3-formyl-3-phenyl-pyrrolidine is characterized by its tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a formyl group attached to the pyrrolidine ring. This structure allows it to act as a versatile building block in organic synthesis, facilitating the creation of various derivatives with potential biological activities.

Key Properties:

- Molecular Formula: CHNO

- Molecular Weight: 219.27 g/mol

- CAS Number: 145549-11-7

The biological activity of 1-Boc-3-formyl-3-phenyl-pyrrolidine primarily hinges on its interactions with specific enzymes and receptors within biological systems. It has been noted for its potential role in:

- Enzyme Inhibition: The compound has been studied as an inhibitor of metalloproteases, particularly zinc proteases, which are implicated in various diseases such as hypertension and myocardial ischemia. By inhibiting these enzymes, it may help mitigate conditions associated with excessive vasoconstriction and inflammation .

- Ligand Activity: It can serve as a ligand in biochemical assays, allowing researchers to explore enzyme mechanisms and cellular interactions .

Biological Applications

1-Boc-3-formyl-3-phenyl-pyrrolidine has been utilized in several research contexts:

Pharmaceutical Development

Research indicates that this compound is valuable in the synthesis of new pharmaceuticals, especially pyrrolidine derivatives that exhibit significant biological activity. Its role as an intermediate in drug synthesis highlights its importance in drug discovery efforts aimed at treating various diseases .

Case Studies

Several studies have documented the effectiveness of 1-Boc-3-formyl-3-phenyl-pyrrolidine in specific therapeutic contexts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.